2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a chemical compound with a unique structure that combines a chlorinated and fluorinated phenyl group with a methylsulfanyl and methylsulfonyl substituted dihydroimidazole ring
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds containing halogens can be harmful if inhaled or swallowed. Specific safety data would be provided in a Material Safety Data Sheet (MSDS) for the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the chlorination and fluorination of a phenyl ring, followed by the introduction of a methylsulfanyl group. The final step involves the formation of the dihydroimidazole ring and the addition of the methylsulfonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the phenyl ring can introduce various functional groups.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]acetic acid
- 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
Uniqueness
Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2S2/c1-19(16,17)15-6-5-14-11(15)18-7-8-9(12)3-2-4-10(8)13/h2-4H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKAQJBVPNSQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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